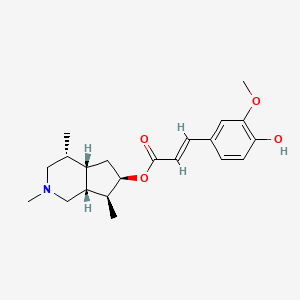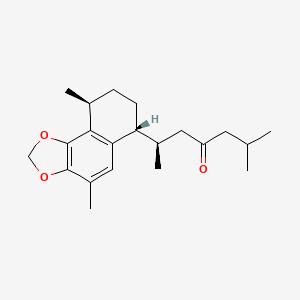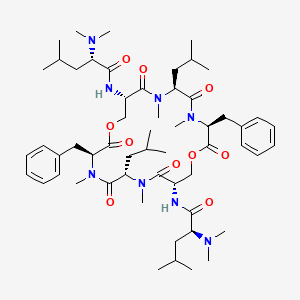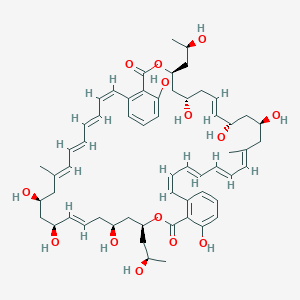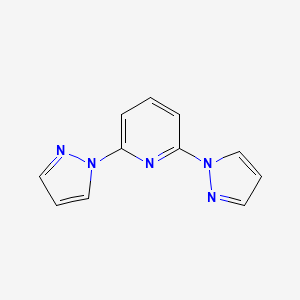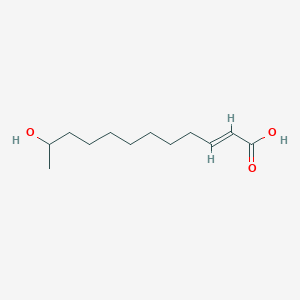
(2E)-11-hydroxy-2-dodecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-11-hydroxy-2-dodecenoic acid is an alpha,beta-unsaturated monocarboxylic acid, an omega-hydroxy fatty acid, a hydroxy monounsaturated fatty acid, a medium-chain fatty acid and a straight-chain fatty acid. It derives from a trans-2-dodecenoic acid.
Scientific Research Applications
Cosmetic and Therapeutic Formulations
Hydroxy acids, including compounds like (2E)-11-hydroxy-2-dodecenoic acid, are extensively utilized in cosmetic and therapeutic formulations to achieve a variety of beneficial skin effects. These compounds are key ingredients in products aiming to treat photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. They are particularly noted for their role in cosmetic formulations and dermatologic applications, where they help in skin rejuvenation and treatment of various skin conditions. However, the biological mechanisms of action of these hydroxy acids are complex and still require further elucidation. The cosmetic vehicles play an essential role in the efficacy of these products, emphasizing the significance of formulation in the application of these compounds (Kornhauser, Coelho, & Hearing, 2010).
Biotechnological Production and Applications
Lactic acid, another hydroxy acid, is prominently produced from biomass through the fermentation of sugars. It serves not only as a precursor for the synthesis of biodegradable polymers but also as a feedstock for green chemistry, leading to the production of valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate esters. The biotechnological routes for the production of these chemicals from lactic acid signify a move towards more sustainable and environmentally friendly processes, hinting at the potential for similar approaches with compounds like (2E)-11-hydroxy-2-dodecenoic acid (Gao, Ma, & Xu, 2011).
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids, a class of compounds closely related to (2E)-11-hydroxy-2-dodecenoic acid, possess notable antioxidant properties. Studies focusing on structure-activity relationships (SARs) have identified key features that contribute to their antioxidant activity. These include the presence of an unsaturated bond in the side chain and specific modifications of the aromatic ring and carboxylic function. Understanding these SARs helps in optimizing the structure of these compounds to develop potent antioxidants, potentially beneficial for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Potential in Cosmeceuticals
Hydroxycinnamic acids and their derivatives exhibit a multifunctional role when used as ingredients in cosmeceuticals. They have demonstrated antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities, along with UV protective effects. These properties suggest their potential use as anti-aging, anti-inflammatory agents, preservatives, and ingredients for correcting hyperpigmentation. However, their poor stability and easy degradation are challenges that need to be addressed, often requiring innovative formulation techniques like microencapsulation for effective topical application (Taofiq et al., 2017).
properties
Product Name |
(2E)-11-hydroxy-2-dodecenoic acid |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
(E)-11-hydroxydodec-2-enoic acid |
InChI |
InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h8,10-11,13H,2-7,9H2,1H3,(H,14,15)/b10-8+ |
InChI Key |
KAAJBSCPZVDDGA-CSKARUKUSA-N |
Isomeric SMILES |
CC(CCCCCCC/C=C/C(=O)O)O |
Canonical SMILES |
CC(CCCCCCCC=CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




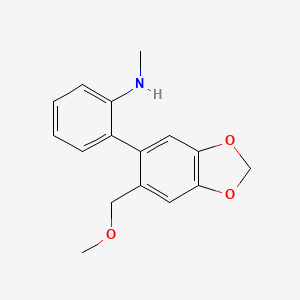
![(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol](/img/structure/B1245096.png)

